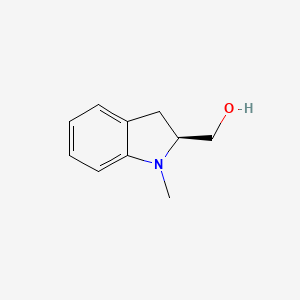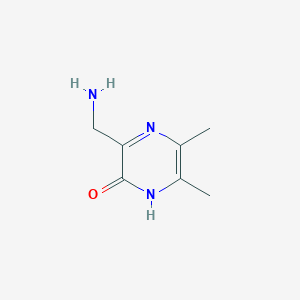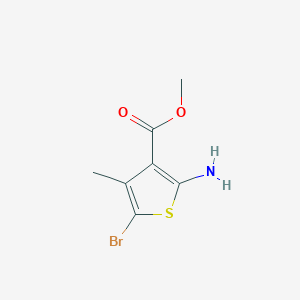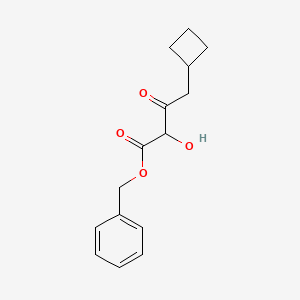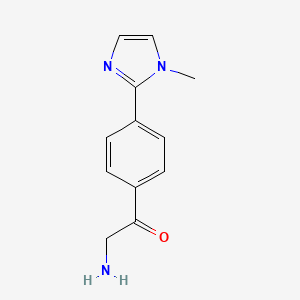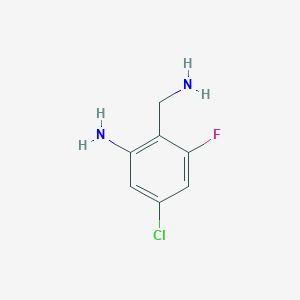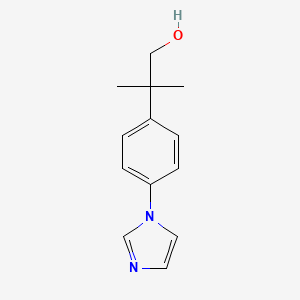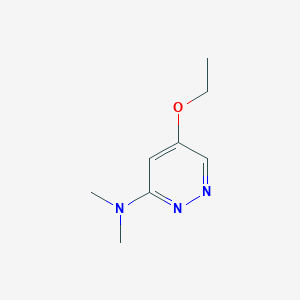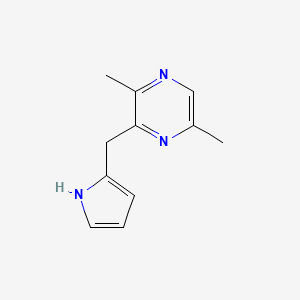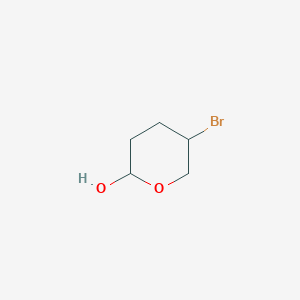
5-Bromooxan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromotetrahydro-2H-pyran-2-ol is an organic compound with the molecular formula C5H9BrO2 It is a brominated derivative of tetrahydropyran, featuring a bromine atom at the fifth position and a hydroxyl group at the second position of the tetrahydropyran ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromotetrahydro-2H-pyran-2-ol typically involves the bromination of tetrahydro-2H-pyran-2-ol. One common method is the reaction of tetrahydro-2H-pyran-2-ol with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the bromination process and prevent over-bromination.
Industrial Production Methods: Industrial production of 5-Bromotetrahydro-2H-pyran-2-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, solvent flow rate, and bromine addition. This ensures high purity and minimizes the formation of by-products.
化学反応の分析
Types of Reactions: 5-Bromotetrahydro-2H-pyran-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction Reactions: The bromine atom can be reduced to form tetrahydro-2H-pyran-2-ol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include azido, thiocyano, or methoxy derivatives of tetrahydropyran.
Oxidation Reactions: Products include 5-bromo-2-oxotetrahydropyran.
Reduction Reactions: The primary product is tetrahydro-2H-pyran-2-ol.
科学的研究の応用
5-Bromotetrahydro-2H-pyran-2-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of brominated analogs of bioactive molecules, which may exhibit enhanced biological activity.
Material Science: It is utilized in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
作用機序
The mechanism of action of 5-Bromotetrahydro-2H-pyran-2-ol depends on its specific application. In medicinal chemistry, the bromine atom can participate in halogen bonding with biological targets, enhancing the binding affinity and specificity of the compound. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effect.
類似化合物との比較
Tetrahydro-2H-pyran-2-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chlorotetrahydro-2H-pyran-2-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological properties.
5-Iodotetrahydro-2H-pyran-2-ol: Contains an iodine atom, which is larger and more polarizable than bromine, affecting its chemical behavior.
Uniqueness: 5-Bromotetrahydro-2H-pyran-2-ol is unique due to the presence of the bromine atom, which imparts specific reactivity and biological properties. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
特性
CAS番号 |
645413-10-1 |
|---|---|
分子式 |
C5H9BrO2 |
分子量 |
181.03 g/mol |
IUPAC名 |
5-bromooxan-2-ol |
InChI |
InChI=1S/C5H9BrO2/c6-4-1-2-5(7)8-3-4/h4-5,7H,1-3H2 |
InChIキー |
ZZPNWMMGXAOTCA-UHFFFAOYSA-N |
正規SMILES |
C1CC(OCC1Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


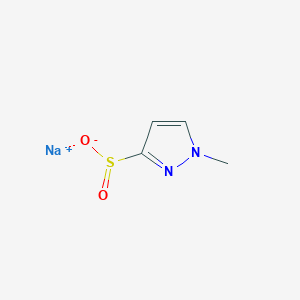
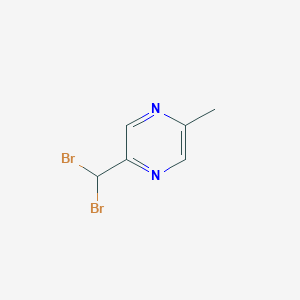
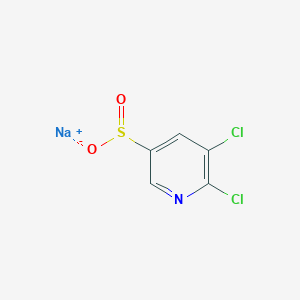
![1-(Imidazo[1,2-a]pyridin-3-yl)-N-methylmethanaminehydrochloride](/img/structure/B13114987.png)
